2-(2-methylphenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide
CAS No.: 946299-70-3
Cat. No.: VC11975824
Molecular Formula: C21H26N2O4S
Molecular Weight: 402.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946299-70-3 |
|---|---|
| Molecular Formula | C21H26N2O4S |
| Molecular Weight | 402.5 g/mol |
| IUPAC Name | 2-(2-methylphenoxy)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide |
| Standard InChI | InChI=1S/C21H26N2O4S/c1-3-13-28(25,26)23-12-6-8-17-10-11-18(14-19(17)23)22-21(24)15-27-20-9-5-4-7-16(20)2/h4-5,7,9-11,14H,3,6,8,12-13,15H2,1-2H3,(H,22,24) |
| Standard InChI Key | RTBMGZHXTUIRLM-UHFFFAOYSA-N |
| SMILES | CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=CC=C3C |
| Canonical SMILES | CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=CC=C3C |
Introduction
Structural Overview
-
Molecular Formula: Not explicitly provided in available sources, but it can be inferred based on its components. The molecular formula for similar compounds, like 2-(3-methylphenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide, is C21H26N2O4S.
-
Molecular Weight: Estimated to be around 400 g/mol, similar to related compounds.
-
Functional Groups: Includes a tetrahydroquinoline ring, a sulfonyl group, and a phenoxy group, which are crucial for its potential biological activities.
Synthesis
The synthesis of such compounds typically involves multi-step organic reactions. Common methods include:
-
Step 1: Formation of the tetrahydroquinoline core.
-
Step 2: Introduction of the sulfonyl group.
-
Step 3: Attachment of the phenoxy substituent.
-
Step 4: Final acetamide formation.
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Techniques like thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are used to monitor the reactions and characterize the intermediates.
Biological Activities
Compounds with similar structures have shown potential in various biological applications, including:
-
Medicinal Chemistry: The unique combination of functional groups may impart specific biological activities, such as anti-inflammatory or anticancer properties, although specific data for 2-(2-methylphenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide is not available.
-
Pharmacology: The tetrahydroquinoline and sulfonyl groups are known to contribute to therapeutic effects in related compounds.
Current Status
There is a lack of specific research findings on 2-(2-methylphenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide. Most available information pertains to similar compounds, which highlight the potential of such structures in medicinal chemistry.
Future Directions
Future research should focus on synthesizing the compound and evaluating its biological activities, including in vitro and in vivo studies to assess its therapeutic potential and safety profile.
Data Table: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| 2-(3-methylphenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide | C21H26N2O4S | 402.5 | Tetrahydroquinoline, sulfonyl, phenoxy groups |
| 2-(4-methylphenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide | Not specified | Not specified | Similar structure with different phenoxy substitution |
| N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-[1,1'-biphenyl]-4-carboxamide | Not specified | Not specified | Biphenyl carboxamide instead of phenoxy group |
Given the lack of specific data on 2-(2-methylphenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide, further research is necessary to fill the knowledge gap and explore its potential applications fully.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume